N-Acetyl-S-(2-hydroxybenzoyl)cysteine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Salnacedin can be synthesized through a series of chemical reactions involving the esterification of N-acetyl-L-cysteine with 2-hydroxybenzoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Salnacedin involves large-scale esterification processes. The reaction mixture is often subjected to purification steps such as crystallization and filtration to isolate the pure compound. The final product is then dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Salnacedin undergoes several types of chemical reactions, including:
Oxidation: Salnacedin can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: Salnacedin can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Salnacedin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating skin conditions such as acne and dermatitis.
Industry: Utilized in the formulation of skincare products due to its anti-inflammatory and keratolytic properties
Mechanism of Action
Salnacedin exerts its effects primarily through its anti-inflammatory and keratolytic activities. It targets specific enzymes and receptors involved in the inflammatory response, thereby reducing inflammation and promoting the shedding of dead skin cells. The compound also modulates the activity of keratinocytes, which are the predominant cell type in the epidermis .
Comparison with Similar Compounds
N-acetyl-L-cysteine: A precursor in the synthesis of Salnacedin, known for its antioxidant properties.
2-hydroxybenzoic acid:
Uniqueness of Salnacedin: Salnacedin stands out due to its combined anti-inflammatory and keratolytic effects, making it particularly effective in treating skin conditions. Unlike its precursors, Salnacedin offers a dual mechanism of action that targets both inflammation and keratinocyte activity, providing a comprehensive approach to skincare .
Properties
Molecular Formula |
C12H13NO5S |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
VYPKEODFNOEZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
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